Cas no 154-08-5 (5-Fluoro-DL-tryptophan)

5-Fluoro-DL-tryptophan is a fluorinated derivative of the essential amino acid tryptophan, where a fluorine atom is introduced at the 5-position of the indole ring. This modification enhances its utility in biochemical and pharmacological research, particularly in studies involving enzyme inhibition, protein interactions, and metabolic pathways. The fluorine substitution can influence electronic and steric properties, making it a valuable probe for investigating tryptophan-dependent processes. Its racemic (DL) form allows for broad applicability in comparative studies. The compound is commonly used as a building block in peptide synthesis and as a precursor for fluorescent or radiolabeled analogs, offering researchers a versatile tool for mechanistic and structural investigations.
5-Fluoro-DL-tryptophan structure
5-Fluoro-DL-tryptophan structure
商品名:5-Fluoro-DL-tryptophan
CAS番号:154-08-5
MF:C11H11N2O2F
メガワット:222.21564
MDL:MFCD00005649
CID:147918

5-Fluoro-DL-tryptophan 化学的及び物理的性質

名前と識別子

    • Tryptophan, 5-fluoro-
    • 5-Fluoro-DL-Tryptophan
    • 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
    • 5-Fluoro D,L-Tryptophan
    • 5-fluoro-DL-Trp
    • 5-Fluoro-DL-tryptophane
    • DL-5-FLUOROTRYPTOPHAN
    • H-5-FLUORO-DL-TRP-OH
    • NSC 9363
    • H-Trp(5-F)-OH
    • H-DL-TRP(5-F)-OH
    • 5-fluorotryptophan
    • TIMTEC-BB SBB003340
    • 5-Fluoro-DL-tryptophan
    • MDL: MFCD00005649
    • インチ: InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
    • InChIKey: INPQIVHQSQUEAJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 222.08000
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.2556 (estimate)
  • ゆうかいてん: 265 °C (dec.) (lit.)
  • PSA: 79.11000
  • LogP: 1.96170

5-Fluoro-DL-tryptophan セキュリティ情報

  • 危害声明: Irritant
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S22; S24/25
  • RTECS番号:YN6825000
  • 危険物標識: Xi
  • セキュリティ用語:S24/25
  • リスク用語:R36/38
  • ちょぞうじょうけん:2-8°C

5-Fluoro-DL-tryptophan 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Fluoro-DL-tryptophan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R109144-250mg
5-Fluoro-DL-tryptophan
154-08-5 95%
250mg
¥505 2024-05-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A77090-100mg
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
154-08-5 95%
100mg
¥266.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A77090-250mg
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
154-08-5 95%
250mg
¥396.0 2021-09-10
Chemenu
CM149118-10g
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
154-08-5 95%
10g
$420 2023-02-18
Apollo Scientific
PC4377Z-250mg
5-Fluoro-DL-tryptophan
154-08-5
250mg
£45.00 2025-02-21
Apollo Scientific
PC4377Z-1g
5-Fluoro-DL-tryptophan
154-08-5
1g
£100.00 2025-02-21
Fluorochem
009449-5g
5-Fluoro-DL-tryptophan
154-08-5 95%
5g
£327.00 2022-03-01
Oakwood
009449-250mg
5-Fluoro-DL-tryptophan
154-08-5
250mg
$55.00 2024-07-19
Ambeed
A114530-100mg
2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
154-08-5 95%
100mg
$32.0 2025-02-25
Fluorochem
009449-1g
5-Fluoro-DL-tryptophan
154-08-5 95%
1g
£114.00 2022-03-01

5-Fluoro-DL-tryptophan 関連文献

5-Fluoro-DL-tryptophanに関する追加情報

Introduction to 5-Fluoro-DL-tryptophan (CAS No. 154-08-5)

5-Fluoro-DL-tryptophan, a derivative of the essential amino acid tryptophan, is a compound of significant interest in the field of pharmaceutical research and biotechnology. With the CAS number 154-08-5, this molecule has garnered attention for its unique structural and functional properties. The introduction of a fluorine atom at the 5-position of the tryptophan backbone introduces a level of chemical diversity that can influence its biological activity, making it a valuable tool in the development of novel therapeutic agents.

The chemical structure of 5-Fluoro-DL-tryptophan consists of an indole ring system attached to an alanine-like side chain, with the fluorine substituent positioned strategically to modulate interactions with biological targets. This modification can enhance the compound's metabolic stability, binding affinity, and overall pharmacological profile. In recent years, advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its use in both academic research and industrial applications.

One of the most compelling aspects of 5-Fluoro-DL-tryptophan is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to develop derivatives with enhanced bioavailability and targeted action. For instance, studies have shown that fluorinated tryptophan analogs can exhibit improved resistance to enzymatic degradation, allowing for longer-lasting therapeutic effects. This property is particularly relevant in the context of drug delivery systems where sustained release is desired.

In the realm of drug discovery, 5-Fluoro-DL-tryptophan has been explored as a precursor for radiolabeled compounds used in diagnostic imaging. The incorporation of fluorine into biomolecules often enhances their visibility in positron emission tomography (PET) scans, providing valuable insights into biological processes at the molecular level. Recent research has demonstrated the utility of this compound in developing PET tracers for neurodegenerative diseases, where early detection and monitoring are critical.

The role of 5-Fluoro-DL-tryptophan in modulating neurotransmitter pathways has also been a subject of intense investigation. Tryptophan itself is a precursor to serotonin, a neurotransmitter involved in mood regulation and cognitive function. By introducing a fluorine atom, researchers aim to fine-tune the pharmacokinetic and pharmacodynamic properties of tryptophan derivatives, potentially leading to new treatments for conditions such as depression and anxiety disorders. Preliminary studies suggest that 5-Fluoro-DL-tryptophan may enhance serotonin synthesis while minimizing side effects associated with unmodified tryptophan.

Another area where 5-Fluoro-DL-tryptophan has shown promise is in immunomodulation. The fluorine atom can influence the way immune cells recognize and respond to foreign antigens. This has led to investigations into its potential use as an adjuvant or immunostimulant in vaccine development. By enhancing immune responses, such compounds could improve the efficacy of vaccines against infectious diseases and even cancer.

The synthesis of 5-Fluoro-DL-tryptophan involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of these processes, making it feasible to produce large quantities of the compound for research and commercial purposes. Advances in catalytic systems have also reduced the environmental impact of these syntheses, aligning with growing concerns about sustainable chemical practices.

In conclusion, 5-Fluoro-DL-tryptophan (CAS No. 154-08-5) represents a fascinating example of how structural modifications can enhance the therapeutic potential of natural products. Its unique properties make it a valuable asset in drug discovery, diagnostics, and biotechnology. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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